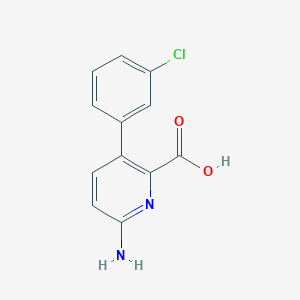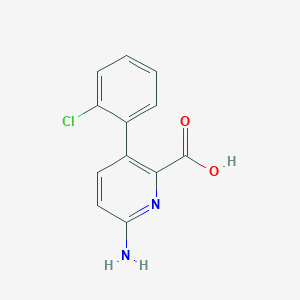
6-Amino-3-(3-chlorophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(3-chlorophenyl)picolinic acid, or 6-APA for short, is a naturally occurring organic compound that is used in a variety of scientific research applications. 6-APA is a derivative of pyridine, which is a heterocyclic aromatic compound that is found in a variety of plants, including tobacco and some species of mushrooms. It is also used in the synthesis of some drugs and other compounds, such as the antibiotic penicillin. 6-APA has been studied extensively for its biochemical and physiological effects and is known to have a wide range of beneficial applications.
科学研究应用
6-APA is commonly used in scientific research as a model compound for studying the effects of various drugs on the body. It has been used to study the effects of drugs on the nervous system, the cardiovascular system, and the immune system. In addition, 6-APA has been used to study the effects of drugs on the metabolism and the absorption of nutrients. It is also used to study the effects of drugs on the endocrine system and the reproductive system.
作用机制
6-APA is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that are involved in a variety of physiological processes. By inhibiting the activity of COX-2, 6-APA can affect the production of prostaglandins and thereby influence a variety of physiological processes.
Biochemical and Physiological Effects
6-APA has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, reduce pain, and reduce the risk of certain types of cancer. It has also been found to reduce the risk of heart disease and stroke. In addition, 6-APA has been found to reduce the risk of type 2 diabetes and to improve cognitive function.
实验室实验的优点和局限性
The major advantage of using 6-APA in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The major limitation of using 6-APA in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
未来方向
In the future, 6-APA may be used to study the effects of drugs on the body more extensively. It may also be used to develop new drugs that target specific physiological processes. Additionally, 6-APA may be used to study the effects of drugs on the immune system, as well as the effects of drugs on the metabolism and the absorption of nutrients. Finally, 6-APA may be used to study the effects of drugs on the endocrine system and the reproductive system.
合成方法
6-APA can be synthesized from pyridine by a reaction with 3-chlorobenzoyl chloride in the presence of an acid catalyst. The reaction produces an intermediate product, 6-chloro-3-(3-chlorophenyl)picolinic acid, which can then be further reacted with ammonia to form 6-APA. The reaction is typically carried out in an aqueous solution and can be completed in a few hours.
属性
IUPAC Name |
6-amino-3-(3-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEAFKKARZQDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














